Ethyl 3-nitrocinnamate

Description

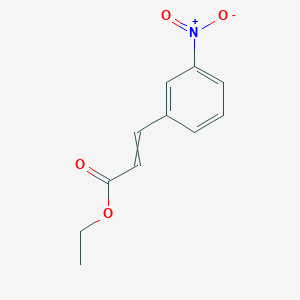

Ethyl 3-nitrocinnamate (CAS: 5396-71-4) is a nitro-substituted cinnamate ester with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol. Structurally, it consists of a cinnamic acid backbone (a phenyl group attached to an acrylic acid) modified by a nitro (-NO₂) group at the meta position of the phenyl ring and an ethyl ester functional group at the carboxylic acid terminus. Key synonyms include ethyl (2E)-3-(3-nitrophenyl)prop-2-enoate and 3-nitrocinnamic acid ethyl ester .

This compound is primarily utilized in organic synthesis and pharmaceutical research due to its electron-withdrawing nitro group, which enhances reactivity in conjugate addition reactions and serves as a precursor for bioactive molecules. High-purity grades (e.g., ≥95%) are available for research applications, emphasizing its role in precision chemical studies .

Properties

IUPAC Name |

ethyl 3-(3-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEPRSLOWNHADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201035682 | |

| Record name | Ethyl 3-nitrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-71-4 | |

| Record name | 2-Propenoic acid, 3-(3-nitrophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5396-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-nitrocinnamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201035682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Standard Protocol

The HWE reaction is a robust method for synthesizing α,β-unsaturated esters. For ethyl 3-nitrocinnamate, triethyl phosphonoacetate reacts with 3-nitrobenzaldehyde in the presence of barium hydroxide (Ba(OH)) as a base. The reaction proceeds via a two-step mechanism:

-

Formation of the Phosphonate Enolate : Deprotonation of triethyl phosphonoacetate by Ba(OH) generates a nucleophilic enolate.

-

Aldol-Addition and Elimination : The enolate attacks 3-nitrobenzaldehyde, followed by elimination of diethyl phosphate to yield the trans-configured product.

Standard Conditions :

Optimization and Catalytic Innovations

While barium hydroxide achieves quantitative yields, alternative bases like potassium tert-butoxide (t-BuOK) reduce side products in polar aprotic solvents (e.g., THF). Microwave-assisted HWE reactions have shortened reaction times to 10 minutes with comparable yields.

Knoevenagel Condensation and Esterification

Two-Step Synthesis via Cinnamic Acid

This classical approach involves:

-

Knoevenagel Condensation : 3-Nitrobenzaldehyde reacts with malonic acid in pyridine or piperidine to form 3-nitrocinnamic acid.

-

Esterification : The acid is treated with ethanol under acidic (HSO) or coupling (DCC/DMAP) conditions to yield the ester.

Representative Data :

| Step | Conditions | Yield |

|---|---|---|

| Knoevenagel | Pyridine, reflux, 6 h | 65% |

| Esterification | HSO, ethanol, 24 h | 78% |

Nitration of Ethyl Cinnamate

Direct nitration of ethyl cinnamate with fuming nitric acid (HNO/HSO) at 0–5°C selectively introduces the nitro group at the meta position. However, this method suffers from over-nitration and requires rigorous temperature control.

Solvent and Catalytic System Comparisons

Solvent Effects on HWE Reactions

Polar aprotic solvents (1,4-dioxane, THF) enhance enolate stability and reaction rates. Non-polar solvents (toluene) reduce yields by 30% due to poor base solubility.

Base Selection

| Base | Solvent | Yield | Isomer Purity |

|---|---|---|---|

| Ba(OH) | 1,4-Dioxane | 100% | >99% trans |

| t-BuOK | THF | 92% | 98% trans |

| NaOH | Ethanol | 68% | 85% trans |

Barium hydroxide outperforms alkoxide bases in both yield and stereoselectivity, though its hygroscopicity complicates handling.

Industrial-Scale Adaptations

Green Chemistry Approaches

Recent studies substitute toxic solvents (dioxane) with cyclopentyl methyl ether (CPME) or 2-methyl-THF, achieving 85–90% yields. Enzymatic esterification using lipases (e.g., CAL-B) under solvent-free conditions also shows promise.

Analytical Characterization and Quality Control

Spectroscopic Data

Scientific Research Applications

Organic Synthesis

Ethyl 3-nitrocinnamate is primarily utilized in organic synthesis as a precursor for various chemical reactions. Its structure allows it to participate in diverse transformations, such as:

- Alder Reactions : this compound has been studied for its reactivity in Diels-Alder reactions, where it can react with dienes to form cyclohexene derivatives. For instance, when heated with 1,3-butadiene under microwave irradiation, it yields unsymmetrical structures with moderate efficiency .

- Nitro Group Chemistry : The nitro group in this compound enhances its electrophilicity, making it a suitable candidate for further functionalization. This characteristic has been exploited to synthesize various nitro-substituted aromatic compounds through nucleophilic substitution reactions .

Pharmaceutical Applications

The pharmaceutical potential of this compound lies in its structural similarity to bioactive compounds. It serves as a scaffold for the development of:

- Anti-inflammatory Agents : Research indicates that derivatives of this compound exhibit anti-inflammatory properties, making them candidates for drug development targeting inflammatory diseases .

- Antimicrobial Activity : Studies have demonstrated that certain derivatives possess antimicrobial properties, suggesting potential applications in developing new antibiotics or antifungal agents .

Agricultural Chemistry

In agriculture, this compound is explored for its potential as a pesticide and herbicide:

- Acaricides : Research shows that ethyl cinnamate derivatives, including nitro-substituted variants like this compound, demonstrate high efficacy against pests such as mites and ticks. The presence of nitro groups significantly enhances their acaricidal activity .

- Herbicide Development : this compound's ability to inhibit specific enzymatic pathways in plants positions it as a candidate for herbicide formulation aimed at controlling weed growth without harming crops .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings/Notes |

|---|---|---|

| Organic Synthesis | Diels-Alder Reactions | Reacts with dienes to form cyclohexene derivatives |

| Pharmaceutical | Anti-inflammatory Agents | Potential candidates for drug development |

| Antimicrobial Activity | Effective against certain bacteria and fungi | |

| Agricultural Chemistry | Acaricides | High efficacy against mites and ticks |

| Herbicide Development | Inhibits specific enzymatic pathways |

Case Studies

-

Diels-Alder Reaction Study :

A study investigated the reaction of this compound with various dienes under different conditions. The results indicated that the reaction yields were significantly improved by optimizing temperature and solvent choice. Acetonitrile provided the best results at elevated temperatures, yielding functionalized cyclohexenes suitable for further synthetic applications . -

Antimicrobial Activity Assessment :

In vitro tests on derivatives of this compound revealed notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the nitro group could enhance efficacy and reduce toxicity to human cells .

Mechanism of Action

The biological activity of ethyl-m-nitrocinnamate is primarily attributed to the presence of the nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial or antifungal effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to disrupt microbial cell walls and inhibit enzyme activity is of particular interest.

Comparison with Similar Compounds

Key Observations:

- Substituent Effects: Nitro vs. Chloro: The nitro group (-NO₂) in this compound introduces stronger electron-withdrawing effects compared to chloro (-Cl) in ethyl 4-chlorocinnamate, altering reactivity in electrophilic substitutions .

- Ester Group Impact :

- Ethyl esters (e.g., this compound) generally have higher molecular weights and boiling points than methyl analogs (e.g., methyl 2-nitrocinnamate) .

Biological Activity

Ethyl 3-nitrocinnamate (CAS No. 5396-71-4) is an organic compound with notable biological activities. It has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and mechanisms of action.

- Molecular Formula : C₁₁H₁₁NO₄

- Molecular Weight : 221.21 g/mol

- Melting Point : 74-76 °C

- IUPAC Name : ethyl (E)-3-(3-nitrophenyl)prop-2-enoate

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacterial strains. Studies have shown that it possesses antibacterial activity comparable to standard antibiotics.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 31.2 μg/mL | 15 |

| Escherichia coli | 31.2 μg/mL | 18 |

| Bacillus subtilis | 25 μg/mL | 20 |

| Pseudomonas aeruginosa | 62.5 μg/mL | 10 |

The compound displayed a higher efficacy against Gram-positive bacteria compared to Gram-negative strains, indicating a potential mechanism of action that disrupts bacterial cell wall synthesis or function.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound has shown promising antiproliferative activity.

Table 2: Cytotoxic Effects on Cancer Cell Lines

The IC50 values indicate that this compound has a relatively low concentration required to inhibit cell growth, suggesting its potential as a chemotherapeutic agent.

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzyme Activity : The nitro group in this compound may interfere with essential enzymes in bacteria and cancer cells, leading to cell death.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, contributing to its cytotoxic effects.

- Membrane Disruption : this compound has been observed to compromise cellular membranes, particularly in bacterial cells, which could explain its antibacterial properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in different biological contexts:

- A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of nitrocinnamates exhibited enhanced cytotoxicity against multidrug-resistant cancer cell lines, suggesting that structural modifications could improve therapeutic outcomes .

- Research conducted by Moodie et al. indicated that this compound's electrophilic nature allows it to participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive species that can target cellular components .

Q & A

Q. What are the standard laboratory methods for synthesizing Ethyl 3-nitrocinnamate, and how are reaction conditions optimized?

this compound is typically synthesized via esterification of 3-nitrocinnamic acid with ethanol, using acid catalysts like sulfuric acid. Key parameters include temperature control (60–80°C), molar ratios (1:5 acid-to-ethanol), and reaction time (4–6 hours). Post-synthesis, purification via recrystallization (ethanol/water) or column chromatography is recommended. Characterization by -NMR, -NMR, and FT-IR confirms ester formation and nitro-group positioning . Optimization can employ Design of Experiments (DoE) to evaluate factors like catalyst loading and solvent polarity .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral assignments validated?

Core techniques include:

- -NMR : Peaks for the ethyl ester (δ 1.3–1.4 ppm for CH, δ 4.2–4.3 ppm for CH) and nitro-substituted aromatic protons (δ 7.5–8.5 ppm).

- FT-IR : Stretching vibrations for ester C=O (~1720 cm) and nitro groups (~1520 cm). Assignments are validated by comparing experimental data with computational predictions (e.g., DFT) and cross-referencing literature spectra of structurally similar compounds .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. Avoid prolonged exposure to light or moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential vapor release .

- Disposal : Follow institutional guidelines for nitroaromatic compounds, using approved chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data (e.g., conflicting spectral results or yield discrepancies) for this compound?

- Cross-validation : Use complementary techniques (e.g., mass spectrometry alongside NMR) to confirm molecular structure.

- Controlled replication : Repeat experiments under identical conditions, documenting variables like humidity and reagent purity.

- Error analysis : Quantify uncertainties in instrumentation (e.g., NMR signal-to-noise ratios) and statistical methods (e.g., confidence intervals for reaction yields) .

Q. What computational approaches are effective in predicting the reactivity and stability of this compound under varying conditions?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for nitro groups to assess thermal stability.

- Molecular Dynamics (MD) : Simulate solvation effects in polar vs. nonpolar solvents to optimize reaction media.

- Hammett plots : Corrogate electronic effects of substituents on reaction rates in follow-up derivatization studies .

Q. How should researchers design experiments to investigate the catalytic activity of this compound in photochemical reactions?

- Experimental design : Use a split-plot factorial design to test variables like light wavelength (UV vs. visible), catalyst loading, and solvent polarity.

- Data collection : Monitor reaction progress via in-situ UV-Vis spectroscopy or HPLC.

- Controls : Include dark-state reactions and blank runs (no catalyst) to isolate photochemical effects .

Data Reporting and Reproducibility

Q. What standards should be followed when reporting synthetic yields and purity of this compound?

- Yield calculation : Report isolated yields (mass-based) and purity (HPLC/GC-MS ≥95%).

- Metadata : Document batch numbers of reagents, solvent grades, and equipment calibration dates.

- Raw data : Include chromatograms and spectral files in supplementary materials, adhering to journal guidelines .

Q. How can researchers ensure reproducibility when scaling up this compound synthesis?

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., ReactIR) to track intermediate formation.

- Critical process parameters (CPPs) : Identify and control variables like mixing efficiency and heating rates using Quality by Design (QbD) principles .

Conflict and Uncertainty Management

Q. What methodologies are recommended for analyzing contradictory results in nitro-group reactivity studies involving this compound?

- Systematic reviews : Compare data across peer-reviewed studies, noting differences in experimental conditions.

- Sensitivity analysis : Use Monte Carlo simulations to assess how input uncertainties (e.g., temperature fluctuations) affect outcomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.